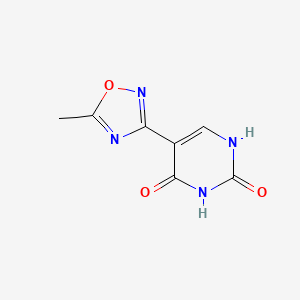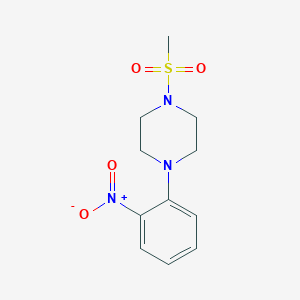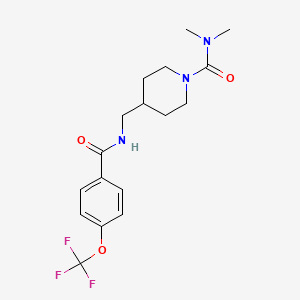![molecular formula C14H20N2O5S B2386871 N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-40-6](/img/structure/B2386871.png)
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDBS is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrase, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide may disrupt these physiological processes, leading to various biochemical and physiological effects (Supuran, 2016).
Biochemical and Physiological Effects
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. In vivo studies have shown that N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has antitumor activity and can inhibit the growth of cancer cells. N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory and analgesic effects (Ganguly et al., 2015; Supuran, 2016).
Advantages And Limitations For Lab Experiments
One advantage of using N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high potency and selectivity for carbonic anhydrase inhibition. N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been shown to be more potent and selective than other carbonic anhydrase inhibitors, such as acetazolamide. However, one limitation of using N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo (Ganguly et al., 2015).
Future Directions
For the study of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide include the development of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide-based drugs, the synthesis of novel polymers and materials, and further studies on its mechanism of action and potential applications in catalysis.
Synthesis Methods
The synthesis of N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with tert-butylamine to form the corresponding tert-butyl ester. The tert-butyl ester is then reacted with chlorosulfonic acid to form the corresponding sulfonic acid chloride. The sulfonic acid chloride is then reacted with ethylenediamine to form the corresponding sulfonamide. The final product, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, is obtained by reacting the sulfonamide with acetic anhydride (Ganguly et al., 2015).
Scientific Research Applications
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential use in the synthesis of novel polymers and materials. In catalysis, N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been investigated as a potential catalyst for various chemical reactions (Ganguly et al., 2015).
properties
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)16-22(18,19)7-6-15-13(17)10-4-5-11-12(8-10)21-9-20-11/h4-5,8,16H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIAVIJGWCSRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2386790.png)
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)


![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)